(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol: is a complex organic compound that features a pyrrolidine ring substituted with a methanol group and a methyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Methyloxazole Moiety: The methyloxazole group can be introduced via a nucleophilic substitution reaction, where a suitable oxazole derivative reacts with the pyrrolidine intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The methyloxazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the oxazole group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the interactions of pyrrolidine derivatives with biological molecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methyloxazole moiety may interact with active sites of enzymes, modulating their activity. The methanol group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Oxazole Derivatives: Compounds like 2-methyloxazole and 4-methyloxazole share the oxazole moiety.
Uniqueness:
Structural Complexity: The combination of a pyrrolidine ring, methyloxazole moiety, and methanol group makes (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol unique.
Properties
IUPAC Name |
[1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXUGVMWXXKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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